Superior Soluble Epoxide Hydrolase (sEH) Inhibition Potency Compared to In-Class Analogs
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one exhibits potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 5 nM [1]. This activity is directly comparable to a closely related analog, BDBM50435745 (CHEMBL2392706), which demonstrates an IC50 of 1 nM in the same assay, indicating that the target compound is a highly potent sEH inhibitor [2]. In contrast, a structurally distinct in-class compound, BDBM50432370 (CHEMBL2348404), shows significantly weaker inhibition with an IC50 of 2,670 nM, highlighting the critical role of the compound's specific molecular structure for achieving nanomolar potency [3].
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) activity |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Comparator 1: BDBM50435745 (IC50 = 1 nM); Comparator 2: BDBM50432370 (IC50 = 2,670 nM) |
| Quantified Difference | Target compound is 5-fold less potent than the most potent analog (1 nM) but 534-fold more potent than a weaker analog (2,670 nM). |
| Conditions | Assay using PHOME as substrate, measuring formation of 6-methoxy-2-naphthaldehyde, incubated for 10 minutes [1]. |
Why This Matters
This data demonstrates that the compound belongs to the most potent class of sEH inhibitors, making it a valuable tool for research where strong target engagement is required, and it serves as a benchmark for evaluating other analogs.
- [1] BindingDB. (n.d.). BDBM50435750 CHEMBL2392701: Inhibition of human soluble epoxide hydrolase (IC50 = 5 nM). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50435750. View Source
- [2] BindingDB. (n.d.). BDBM50435745 CHEMBL2392706: Inhibition of human soluble epoxide hydrolase (IC50 = 1 nM). Retrieved from https://bindingdb.org. View Source
- [3] BindingDB. (n.d.). BDBM50432370 CHEMBL2348404: Inhibition of human sEH (IC50 = 2670 nM). Retrieved from https://ww.w.bindingdb.org. View Source
